2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole is a heterocyclic compound that features both pyrazole and benzothiazole moieties. These structures are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloro-4,6-dimethylbenzothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or benzothiazole moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups attached to the pyrazole or benzothiazole rings.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Similar structure with a thiazole ring instead of benzothiazole.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains an imidazole ring and is known for its anti-tubercular activity.
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole is unique due to its combination of pyrazole and benzothiazole moieties, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications.
: Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties : Synthesis and therapeutic potential of imidazole containing compounds : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine : Recent developments in synthetic chemistry and biological activities of pyrazole derivatives : Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -1,2,4 … : [Recent advances in the synthesis of bis(pyrazolyl)methanes and their applications
Properties
Molecular Formula |
C14H15N3S |
---|---|
Molecular Weight |
257.36 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H15N3S/c1-8-5-9(2)13-12(6-8)18-14(15-13)17-11(4)7-10(3)16-17/h5-7H,1-4H3 |
InChI Key |
KSCLGLKIYBWLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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